(5-Aminothiophen-2-YL)(piperidin-1-YL)methanone
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Overview
Description
(5-Aminothiophen-2-YL)(piperidin-1-YL)methanone is a heterocyclic compound that features both a thiophene ring and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the thiophene and piperidine moieties in its structure allows for a diverse range of chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminothiophen-2-YL)(piperidin-1-YL)methanone typically involves the reaction of 5-aminothiophene-2-carboxylic acid with piperidine under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of piperidine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of alternative coupling reagents that are more environmentally friendly and less expensive than DCC may be explored.
Chemical Reactions Analysis
Types of Reactions
(5-Aminothiophen-2-YL)(piperidin-1-YL)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form the corresponding alcohol.
Substitution: The amino group on the thiophene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Aminothiophen-2-YL)(piperidin-1-YL)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be explored for its potential therapeutic effects, particularly in the treatment of diseases where thiophene and piperidine derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Aminothiophen-2-YL)(piperidin-1-YL)methanone is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiophene ring may interact with enzymes or receptors, while the piperidine moiety could enhance the compound’s binding affinity and selectivity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as 5-aminothiophene-2-carboxylic acid and its derivatives.
Piperidine derivatives: Compounds like piperidine-1-carboxylic acid and its derivatives.
Uniqueness
(5-Aminothiophen-2-YL)(piperidin-1-YL)methanone is unique due to the combination of the thiophene and piperidine rings in its structure. This dual functionality allows for a broader range of chemical reactivity and potential biological activity compared to compounds containing only one of these moieties.
Biological Activity
The compound (5-Aminothiophen-2-YL)(piperidin-1-YL)methanone is a substituted thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships, mechanisms of action, and relevant case studies.
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives is often influenced by their structural components. The presence of the piperidine moiety in conjunction with the thiophene ring contributes to the compound's interaction with biological targets.
Table 1: Summary of Key Structural Features and Biological Activities
- Anticancer Activity : The compound has been shown to interfere with signaling pathways involved in cancer cell proliferation. One study highlighted that thiophene derivatives can inhibit the Akt signaling pathway, which is crucial for cell survival and growth in various cancers such as breast and ovarian cancer . The inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.
- Antimicrobial Properties : Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Case Study 1: Anticancer Efficacy
A study focused on a series of thiophene derivatives demonstrated that modifications at the 5-position significantly enhanced their anticancer properties. The compound exhibited an IC50 value in the low micromolar range against multiple cancer cell lines, indicating potent activity .
Case Study 2: Antimicrobial Activity
In another investigation, compounds derived from thiophene structures were tested for their antibacterial efficacy. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) below 50 μg/mL against Mycobacterium tuberculosis, showcasing their potential as new therapeutic agents against resistant strains .
Research Findings
Recent studies have employed molecular docking techniques to elucidate the binding interactions between this compound and its biological targets. These findings suggest that the hydrophobic interactions between the piperidine moiety and target proteins enhance binding affinity, which correlates with increased biological activity .
Properties
Molecular Formula |
C10H14N2OS |
---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
(5-aminothiophen-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C10H14N2OS/c11-9-5-4-8(14-9)10(13)12-6-2-1-3-7-12/h4-5H,1-3,6-7,11H2 |
InChI Key |
MOKHDKLQRKCILX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(S2)N |
Origin of Product |
United States |
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